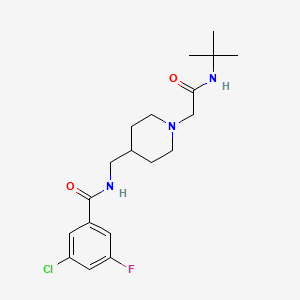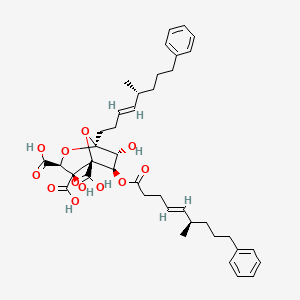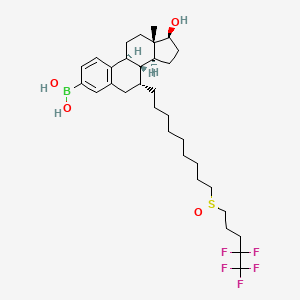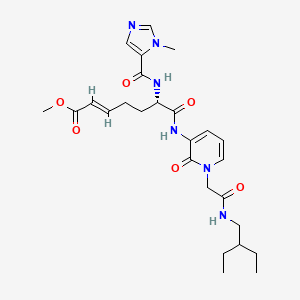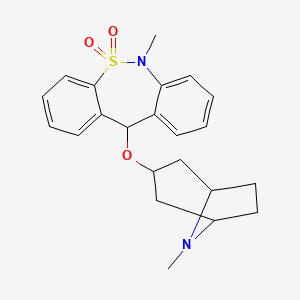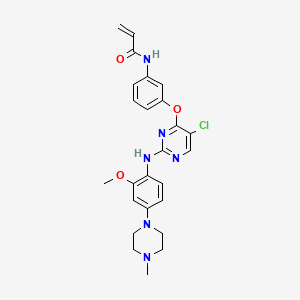
WZ4002
Overview
Description
WZ4002 is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is designed to target and inhibit mutant forms of EGFR, particularly those with the T790M resistance mutation. This compound is particularly significant in the treatment of non-small cell lung cancer (NSCLC) that has developed resistance to first and second-generation EGFR inhibitors .
Mechanism of Action
Target of Action
WZ4002 is identified as a covalent inhibitor potent against EGFR mutants including both primary activating mutations (e.g., L858R, ΔE746-A750) and resistant mutation T790M (e.g., L858R/T790M, ΔE746-A750/T790M double mutants) . It is rather weak against EGFR WT . The IC50 values for EGFR L858R, EGFR L858R/T790M, EGFR E746_A750, EGFR E746_A750/T790M are 2, 8, 3, 2 nM respectively .
Mode of Action
This compound interacts with its targets by inhibiting the phosphorylation of EGFR, which is a key process in the activation of EGFR . This inhibition is more efficient in EGFR-mutant lung adenocarcinomas than in Src inhibitors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR signaling pathway . This compound effectively inhibits EGFR, AKT, and ERK1/2 phosphorylation . The phosphorylated EGFR of Src TKI-resistant cells was completely suppressed by this compound . This suggests that this compound can overcome resistance in EGFR-mutant lung adenocarcinomas more efficiently than Src inhibitors .
Pharmacokinetics
It is known that this compound is a potent and selective inhibitor of egfr mutations, suggesting that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties for targeting cells with these mutations .
Result of Action
The primary result of this compound action is the induction of apoptosis in EGFR-mutant lung adenocarcinoma cells . Almost all suspended HCC827 cells underwent apoptosis after 144 h of combination treatment with this compound . Interestingly, treated suspended cells underwent apoptosis to a greater extent than did adherent cells . These findings suggest that this compound has a significant impact on the survival of EGFR-mutant lung adenocarcinoma cells .
Action Environment
The action of this compound is influenced by the cellular environment. For instance, suspended EGFR-mutant lung adenocarcinoma cells depend significantly more on EGFR activation for survival than attached cells do . This suggests that the tumor cells circulating in vessels, which express mutant-specific EGFR, would be highly susceptible to the combination therapy of this compound .
Biochemical Analysis
Biochemical Properties
WZ4002 selectively inhibits EGFR-active and T790M mutations with up to 298-fold increase in potency compared with wild-type EGFR . It interacts with EGFR, AKT, and ERK1/2 proteins, leading to the inhibition of their phosphorylation . The nature of these interactions is primarily inhibitory, with this compound binding to these proteins and preventing their normal function .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In EGFR-mutant lung adenocarcinoma cells, this compound can overcome anoikis resistance more efficiently than Src inhibitors .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to EGFR, AKT, and ERK1/2 proteins, inhibiting their phosphorylation and thus their activity . This leads to changes in gene expression and impacts various cellular processes .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to effectively suppress the phosphorylation of EGFR, AKT, and ERK1/2 in non-small cell lung cancer (NSCLC) cell lines . This suggests that this compound has a stable effect on these proteins over extended periods.
Metabolic Pathways
This compound is involved in the EGFR signaling pathway, which is a part of the larger network of cellular metabolic pathways . It interacts with enzymes such as EGFR, AKT, and ERK1/2, influencing their activity and thus the overall metabolic flux .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WZ4002 involves the formation of a pyrimidine core structure with specific substitutions at various positions. The key steps include:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate starting materials.
Substitution Reactions: Specific groups are introduced at the 2, 4, and 5 positions of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
WZ4002 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperazine groups.
Reduction: Reduction reactions can occur at the acrylamide moiety.
Substitution: The chloro substituent at the 5-position can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
WZ4002 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the structure-activity relationships of EGFR inhibitors.
Biology: this compound is employed in cell biology to investigate the signaling pathways mediated by EGFR and its mutants.
Medicine: The compound is extensively studied for its therapeutic potential in treating NSCLC and other cancers with EGFR mutations.
Industry: This compound serves as a lead compound for the development of new EGFR inhibitors with improved efficacy and reduced resistance
Comparison with Similar Compounds
Similar Compounds
CO-1686: Another third-generation EGFR inhibitor targeting T790M mutations.
PF00299804: An irreversible EGFR inhibitor that also targets T790M mutations .
Uniqueness of WZ4002
This compound is unique in its high selectivity for mutant EGFR, particularly the T790M mutation, while sparing wild-type EGFR. This selectivity reduces off-target effects and improves the therapeutic index. Additionally, this compound has shown efficacy in overcoming resistance mechanisms that limit the effectiveness of other EGFR inhibitors .
Properties
IUPAC Name |
N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h4-9,14-16H,1,10-13H2,2-3H3,(H,28,33)(H,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTRLTNMFYIYPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153230 | |
| Record name | WZ-4002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213269-23-8 | |
| Record name | WZ-4002 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1213269238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WZ-4002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WZ-4002 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BQ432Z61M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


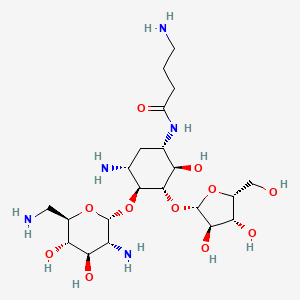
![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)
![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)
